5-trans-Prostaglandin E2

Übersicht

Beschreibung

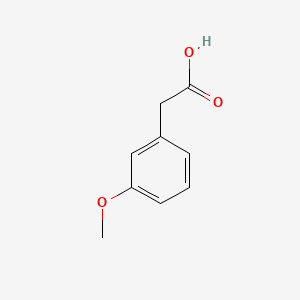

5-trans-Prostaglandin E2 is the trans isomer of prostaglandin E2 and a common impurity in commercial lots of PGE1 . It occurs naturally in some gorgonian corals . It is more potent than prostaglandin E2 in activating adenylate cyclase in NCB-20 cell homogenates . 5-trans PGE2 accelerates fibrinolysis by enhancing plasminogen activation mediated by tissue-type plasminogen activator .

Synthesis Analysis

The synthesis of prostaglandins, including this compound, is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins has been reported from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields .

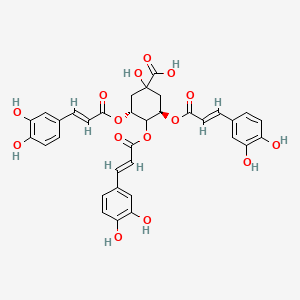

Molecular Structure Analysis

Prostaglandins, including this compound, possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" .

Chemical Reactions Analysis

This compound is the active isomer of PGE2 and a potent activator of aromatase . It supplements the process of paracrine signaling between epithelial cells (expressing high levels of PGE2) and surrounding stromal cells (expressing high levels of aromatase) .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C20H32O5, an average mass of 352.465 Da, and a monoisotopic mass of 352.224976 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 530.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.2 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Rolle in der weiblichen Fortpflanzung

Prostaglandin E2 (PGE2) gilt als besonders wichtig für die Dekidualisierung, den Eisprung, die Einnistung und die Schwangerschaft . Es spielt eine unverzichtbare Rolle in diesen Prozessen, und seine Wirkungen werden durch vier Haupt-PGE2-Rezeptorsubtypen (EP1, EP2, EP3, EP4) und Peroxisomen-Proliferator-aktivierte Rezeptoren (PPARs) vermittelt .

Regulation der pulmonalen vaskulären Homöostase

PGE2 und seine nachgeschaltete Signalübertragung wurden in verschiedenen biologischen Prozessen gefunden, darunter die Regulation der pulmonalen vaskulären Homöostase und des Remodelings . Dies deutet auf eine potenzielle therapeutische Rolle für die PGE2-Signalübertragung bei pulmonaler Hypertonie hin .

Beschleunigung der Fibrinolyse

5-trans PGE2 wurde gefunden, um die Fibrinolyse zu beschleunigen, indem es die Plasminogenaktivierung durch Gewebs-Plasminogenaktivator verstärkt .

Hemmung der Thrombozytenaggregation

5-trans PGE2 hemmt auch die Thrombozytenaggregation in menschlichem PRP mit einem IC 50 von 180 nM .

Aktivierung der Adenylatcyclase

5-trans PGE2 ist 18-mal potenter als PGE2 bei der Aktivierung der Adenylatcyclase in NCB-20-Zellhomogenaten .

Natürliches Vorkommen in Gorgonienkorallen

5-trans PGE2 kommt natürlich in einigen Gorgonienkorallen vor und ist eine häufige Verunreinigung in kommerziellen Chargen von PGE1 .

Wirkmechanismus

Target of Action

5-trans-Prostaglandin E2 (5-trans-PGE2) is an active isomer of Prostaglandin E2 (PGE2). It primarily targets the G protein-coupled receptors (GPCRs) EP2 and EP4 . These receptors play a crucial role in transmitting extracellular information into intracellular signaling events .

Mode of Action

5-trans-PGE2 interacts with its targets, the GPCRs EP2 and EP4, to induce various downstream effects. It is 18 times more potent than PGE2 in activating adenylate cyclase in NCB-20 cell homogenates . This interaction leads to distinct cAMP production profiles, with EP4 inducing a transient cAMP response and EP2 inducing a sustained cAMP response only at high PGE2 levels .

Biochemical Pathways

5-trans-PGE2 affects several biochemical pathways. It accelerates fibrinolysis by enhancing plasminogen activation mediated by tissue-type plasminogen activator . It also inhibits platelet aggregation in human PRP . Furthermore, it plays a role in the cyclooxygenase pathway, which is involved in the metabolism of arachidonic acid .

Pharmacokinetics

It is known that the compound’s action relies on an intact microtubule network .

Result of Action

The action of 5-trans-PGE2 results in several molecular and cellular effects. It stimulates labor and delivery by stimulating the uterine, thus terminating pregnancy . It also accelerates fibrinolysis and inhibits platelet aggregation .

Action Environment

The action, efficacy, and stability of 5-trans-PGE2 can be influenced by various environmental factors. For instance, it occurs naturally in some gorgonian corals . Moreover, it has been suggested that the signaling of both EP2 and EP4 relies on an intact microtubule network .

Safety and Hazards

Zukünftige Richtungen

PGE2 signaling is important in propagating breast CSCs by enhancing inherent tumor-initiating capacities . Development of anti-PGE2 signaling therapeutics may be beneficial in inhibiting tumor growth and limiting breast CSC populations . In hepatocellular carcinoma, there are drugs such as T7 peptide and EP1 antagonist ONO-8711 targeting Cox-2/PGE2 axis to inhibit tumor progression .

Biochemische Analyse

Biochemical Properties

5-trans-Prostaglandin E2 interacts with various enzymes, proteins, and other biomolecules. It is synthesized as a Golgi membrane-associated protein, and spontaneous cleavage of the N-terminal hydrophobic domain leads to the formation of a truncated mature protein . It is 18 times more potent than PGE2 in activating adenylate cyclase in NCB-20 cell homogenates .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to accelerate fibrinolysis by enhancing plasminogen activation mediated by tissue-type plasminogen activator . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It modulates the function of myeloid immune cells through the activation of the G protein-coupled receptors EP2 and EP4 . It also plays a role in the resolution of inflammation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that PGE2 signaling is important in propagating breast cancer stem cells by enhancing inherent tumor-initiating capacities

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in mares, only one intrauterine administration of PGE2 at the dose of 5 mg/5 ml increased the total amount of progesterone concentrations in blood plasma .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is formed by a sequential series of three enzymatic reactions: release of arachidonic acid from membrane phospholipids by phospholipases, conversion of arachidonic acid to an unstable endoperoxide intermediate PGH2 by cyclooxygenase, and finally, isomerization of PGH2 to bioactive prostanoids by distinct terminal synthases .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A novel prostaglandin transporter called PGT has been identified that might mediate the release of newly synthesized prostaglandins .

Subcellular Localization

It has been observed that the subcellular localization of p38, a central regulator of intracellular signaling, is highly dynamic to facilitate the selective activation of spatially restricted substrates

Eigenschaften

IUPAC Name |

(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-BRNHSORCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C/CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189722 | |

| Record name | 5-trans-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36150-00-2 | |

| Record name | 5-trans-Prostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-trans-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-TRANS-PROSTAGLANDIN E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V30L285LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)

![2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B1664601.png)

![1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B1664603.png)

![N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide](/img/structure/B1664604.png)

![Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate](/img/structure/B1664606.png)